molecular formula C19H13N3 B14440564 9-(2-Azidophenyl)-9H-fluorene CAS No. 74357-30-5

9-(2-Azidophenyl)-9H-fluorene

Cat. No.: B14440564
CAS No.: 74357-30-5
M. Wt: 283.3 g/mol
InChI Key: UESASOPHRURZJB-UHFFFAOYSA-N
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Description

9-(2-Azidophenyl)-9H-fluorene is a fluorene derivative featuring a 2-azidophenyl substituent at the 9-position of the fluorene skeleton. Fluorene derivatives are widely studied for their electronic properties, rigidity, and tunable substituent effects, making them valuable in materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Azidophenyl)-9H-fluorene typically involves the introduction of the azido group to a fluorene derivative. One common method is the diazotization of 2-aminofluorene followed by the substitution with sodium azide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the successful formation of the azido group .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism by which 9-(2-Azidophenyl)-9H-fluorene exerts its effects is through the formation of reactive intermediates such as nitrenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 9-(2-Azidophenyl)-9H-fluorene with analogous fluorene derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of 9-Substituted Fluorenes

Compound Name Substituent Molecular Weight (g/mol) pKa (THF) BDFE (kcal/mol) Band Gap (eV) Key Applications Evidence ID
9-(Perfluorophenyl)-9H-fluorene Perfluorophenyl 404.24* ~28 70 Thermodynamic studies, catalysis
9-Phenyl-9H-fluorene Phenyl 242.31 Structural studies, intermediates
9-Isopropyl-9H-fluorene Isopropyl 208.30 Organic synthesis
9-Benzyl-9H-fluorene Benzyl 258.35 Industrial research
PAFDTBT Polymer Alkylidene + acceptor 1.84 High-efficiency solar cells
9-Fluoreneacetic Acid Acetic acid 210.23 Biochemical probes

*Calculated based on substituent addition to fluorene (C₁₃H₁₀, MW 166.22).

Structural and Electronic Modifications

  • 9-(Perfluorophenyl)-9H-fluorene: The electron-withdrawing perfluorophenyl group lowers the pKa (~28 in THF) and reduces the bond dissociation free energy (BDFE) of the C–H bond to 70 kcal/mol, making it a strong acid in non-aqueous media .
  • PAFDTBT Polymer : Incorporation of 9-alkylidene-9H-fluorene and benzothiadiazole units lowers the band gap (1.84 eV) and HOMO energy level (−5.32 eV), enabling efficient charge transport in polymer solar cells (PCE = 6.2%) .

Reactivity and Stability

  • The azide group in this compound likely confers photolytic or thermal reactivity, similar to other aryl azides used in crosslinking or labeling. This contrasts with 9-fluoreneacetic acid, which is non-reactive under mild conditions but serves as a carboxylic acid derivative for conjugation .
  • 9-(Perfluorophenyl)-9H-fluorene exhibits rapid acid/base equilibration in THF, reaching thermodynamic stability within hours, a trait advantageous for catalytic systems .

Properties

CAS No.

74357-30-5

Molecular Formula

C19H13N3

Molecular Weight

283.3 g/mol

IUPAC Name

9-(2-azidophenyl)-9H-fluorene

InChI

InChI=1S/C19H13N3/c20-22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H

InChI Key

UESASOPHRURZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4N=[N+]=[N-]

Origin of Product

United States

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